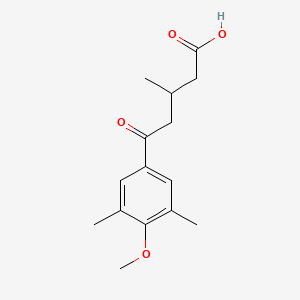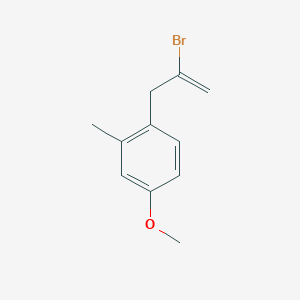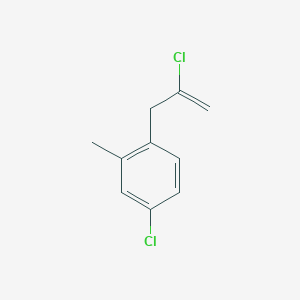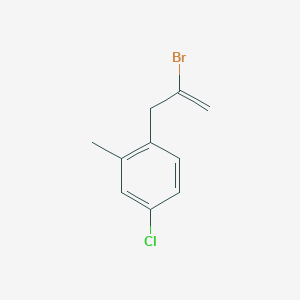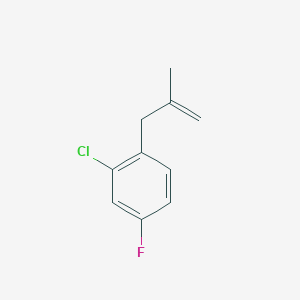
3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene
Übersicht
Beschreibung
The compound “3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene” is an organic compound that contains chlorine, fluorine, and a propene group . It’s likely to be used in the synthesis of other complex organic compounds.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides derivatives have been synthesized . The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular structure of (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one was studied, and it was found that the aromatic rings are inclined to one another .
Chemical Reactions Analysis
In the synthesis of similar compounds, various chemical reactions have been employed. For instance, in the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, nucleophilic substitution reactions were used .
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propeneluoro-3-methylpropene is not well understood. However, it is believed that the compound undergoes a series of reactions, including an elimination reaction, an oxidation reaction, and a reductive elimination reaction. These reactions result in the formation of a variety of products, including aldehydes, ketones, and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propeneluoro-3-methylpropene are not well understood. The compound is believed to be non-toxic, but further research is needed to confirm this. Additionally, the compound is not known to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propeneluoro-3-methylpropene has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and is also easy to use. Additionally, it is stable under normal laboratory conditions and has a wide range of applications. However, the compound is volatile and has a low boiling point, so it must be handled with care to avoid loss of the product.
Zukünftige Richtungen
There are a number of potential future directions for 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propeneluoro-3-methylpropene. One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, further research is needed to explore the potential applications of the compound in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propeneluoro-3-methylpropene has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It has also been used as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. Additionally, it has been used as a catalyst in the synthesis of polymers and other materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-1-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(12)6-10(8)11/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHDQHDNKACXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



